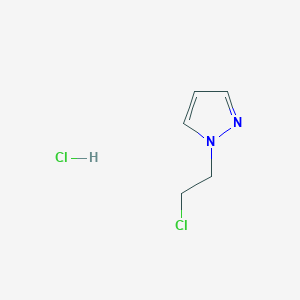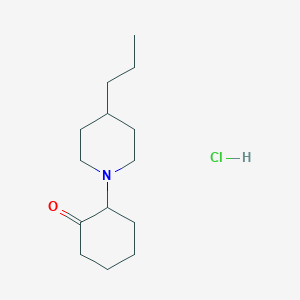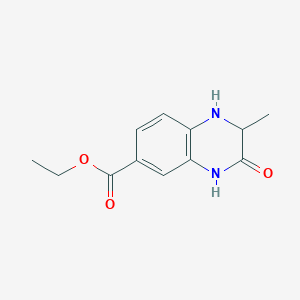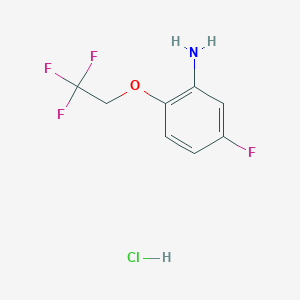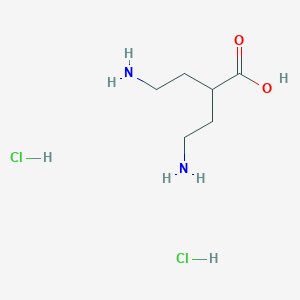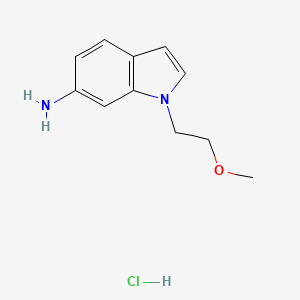
1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this case, it has an amine (-NH2) group at the 6th position and a 2-methoxyethyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole backbone, with the 2-methoxyethyl group and the amine group attached at the 1st and 6th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine and ether groups. The amine group can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic, and the ether group could influence its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Classification of Indoles
Indole derivatives, including compounds similar to "1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride", have a wide range of applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The synthesis of indoles is a topic of significant interest, given their presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) reviewed methods for indole synthesis, providing a framework for classifying all indole syntheses and highlighting the importance of these compounds in organic chemistry. Their work underscores the diversity of synthetic approaches to accessing the indole core, which is fundamental to developing new compounds with potential scientific and therapeutic applications (Taber & Tirunahari, 2011).
Applications in Biomolecule Immobilization and Cell Colonization
The modification of surfaces with chemical functionalities derived from indole compounds facilitates the immobilization of biomolecules and supports cell colonization. Siow et al. (2006) reviewed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization. This technology has implications for the development of biomaterials and medical devices, suggesting that derivatives of indole, such as "1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride", could be used to create surfaces with specific biological interactions (Siow et al., 2006).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Research on the degradation of nitrogen-containing compounds, including indole derivatives, is crucial for environmental applications. Bhat and Gogate (2021) provided a comprehensive review of advanced oxidation processes for degrading amino and azo compounds. This review highlights the challenges and solutions for treating recalcitrant nitrogen-containing pollutants, potentially including "1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride", in water and soil environments. Understanding these processes is essential for developing effective treatment methods for industrial effluents and environmental contaminants (Bhat & Gogate, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)indol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVWUVPQKRPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride | |
CAS RN |
1427379-59-6 | |
| Record name | 1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)
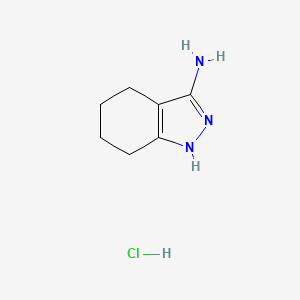

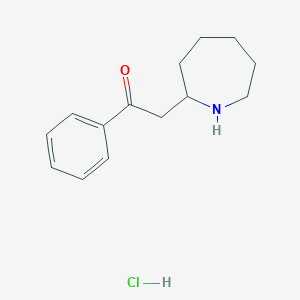
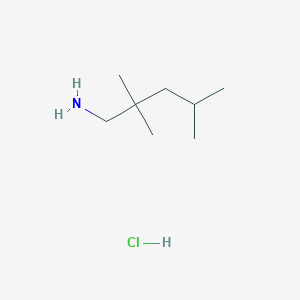
![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)
